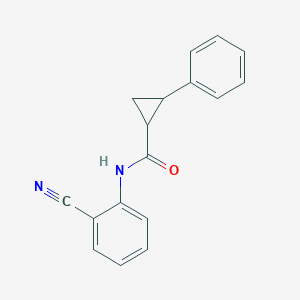
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonamide core with a nitro group at the 2-position and an N-substitution with a 1-methylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- typically involves the nitration of benzenesulfonamide followed by N-alkylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2-position of the benzenesulfonamide ring. The N-alkylation step involves reacting the nitrated benzenesulfonamide with 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of N-(1-methylpropyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various N-substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against drug-resistant bacterial strains.
Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit enzymes like carbonic anhydrase.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 2-methyl-
- N-(1-methyl-1-phenylpropyl)-benzenesulfonamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the 1-methylpropyl group at the nitrogen atom differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Propiedades
Número CAS |
89840-66-4 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-8,11H,3H2,1-2H3 |
Clave InChI |
GTJHLKNZGZFMKV-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione](/img/structure/B3820321.png)





![1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea](/img/structure/B3820362.png)
![1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea](/img/structure/B3820367.png)

![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)


![2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B3820425.png)
![6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B3820433.png)
